4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride
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Overview
Description
LUF7909 is a novel, fluorescent adenosine A1 receptor affinity-based probe. It is specifically designed for use in confocal microscopy, sodium dodecyl sulfate-polyacrylamide gel electrophoresis, and chemical proteomics profiling applications . This compound acts as a partial agonist, binding covalently to the adenosine A1 receptor, making it highly specific for this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of LUF7909 would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
LUF7909 undergoes several types of chemical reactions, including:
Covalent Binding: It binds covalently to the adenosine A1 receptor, which is crucial for its function as an affinity-based probe.
Click Chemistry: The compound is designed to undergo click conjugation, allowing for the attachment of various reporter groups.
Common Reagents and Conditions
DMSO (Dimethyl Sulfoxide): Used as a solvent for LUF7909, ensuring its solubility and stability.
Copper Catalysts: Often used in click chemistry reactions to facilitate the conjugation of reporter groups.
Major Products
The major products formed from reactions involving LUF7909 are typically the labeled adenosine A1 receptors, which can then be analyzed using techniques such as confocal microscopy and sodium dodecyl sulfate-polyacrylamide gel electrophoresis .
Scientific Research Applications
LUF7909 has a wide range of scientific research applications, including:
Mechanism of Action
LUF7909 acts as a partial agonist for the adenosine A1 receptor, binding covalently to the receptor. This binding is highly specific and involves the formation of a covalent bond between the compound and the receptor . The molecular targets and pathways involved include the adenosine A1 receptor and its associated signaling pathways, which play a role in various physiological processes such as modulation of neurotransmitter release and regulation of cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of LUF7909
LUF7909 is unique due to its fluorescent properties and its ability to undergo click conjugation, making it highly versatile for various biochemical and pharmacological applications . Its high specificity and covalent binding to the adenosine A1 receptor also distinguish it from other similar compounds .
Properties
Molecular Formula |
C27H20FN5O5S2 |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
4-[3-[6-amino-4-(1,3-benzodioxol-5-yl)-3,5-dicyanopyridin-2-yl]sulfanylpropyl-prop-2-ynylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C27H20FN5O5S2/c1-2-10-33(27(34)17-4-7-19(8-5-17)40(28,35)36)11-3-12-39-26-21(15-30)24(20(14-29)25(31)32-26)18-6-9-22-23(13-18)38-16-37-22/h1,4-9,13H,3,10-12,16H2,(H2,31,32) |
InChI Key |
DGFSACSPMOOCNR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC3=C(C=C2)OCO3)C#N)C(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Origin of Product |
United States |
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